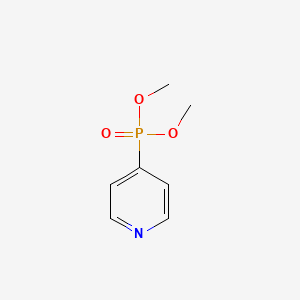
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is a chemical compound with significant importance in organic synthesis and medicinal chemistry This compound is known for its unique structure, which includes an amino group, a methoxyimino group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another approach involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluene-sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Methyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Butyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Isopropyl Ester
Uniqueness
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to its similar compounds, the ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H10N2O4 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
ethyl (2Z)-3-amino-2-methoxyimino-3-oxopropanoate |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(10)4(5(7)9)8-11-2/h3H2,1-2H3,(H2,7,9)/b8-4- |
InChI-Schlüssel |
DULKPTGAQWULDD-YWEYNIOJSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\OC)/C(=O)N |
Kanonische SMILES |
CCOC(=O)C(=NOC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)

